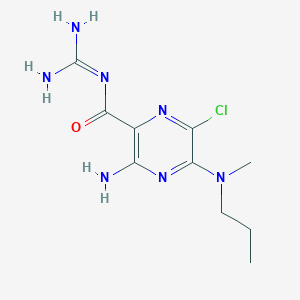

5-(N-Methyl-N-propyl)amiloride

Description

Contextualization of Amiloride (B1667095) as a Lead Compound for Ion Transport Modulation

Amiloride, a potassium-sparing diuretic, was first synthesized in the late 1960s. wikipedia.org It functions by directly blocking the epithelial sodium channel (ENaC), a key protein responsible for sodium reabsorption in the kidneys. wikipedia.orgdrugbank.com This action promotes the excretion of sodium and water while retaining potassium. wikipedia.org Beyond its clinical use in managing hypertension and congestive heart failure, amiloride's ability to inhibit various sodium transport systems has established it as a crucial lead compound in biomedical research. drugbank.comnih.gov

Amiloride and its derivatives have been shown to affect a variety of ion transporters, including the Na+/H+ exchanger and the Na+/Ca2+ exchanger, in addition to ENaC. nih.govualberta.ca This broad spectrum of activity allows researchers to probe the physiological and pathological roles of these transporters in diverse cellular processes. nih.gov The ability of amiloride to target these fundamental transport mechanisms has made it an indispensable tool for investigating cellular functions such as intracellular pH regulation, cell volume control, and signal transduction. nih.govresearchgate.net

Rationale for Derivatization and Analogue Synthesis in Scientific Inquiry

While amiloride is a potent inhibitor of certain sodium transport pathways, its utility as a highly specific research tool is limited by its interaction with multiple transport proteins. nih.gov To overcome this, scientists have synthesized thousands of amiloride analogues, each with modified chemical structures designed to enhance their affinity and selectivity for specific ion transporters. wikipedia.orgnih.gov This process of derivatization involves making targeted chemical modifications to the parent amiloride molecule. nih.gov

The primary goal of synthesizing these analogues is to create molecular probes that can discriminate between different ion transport systems. For instance, introducing hydrophobic substituents to the 5-amino group of amiloride has been shown to significantly increase its potency against the Na+/H+ exchanger. nih.gov Conversely, modifications at the terminal nitrogen of the guanidino group can enhance activity against the Na+ channel. nih.gov By systematically altering the structure of amiloride, researchers have developed a powerful toolkit of analogues that allow for the precise investigation of individual ion transporter functions. oup.com This targeted approach is crucial for understanding the specific contributions of each transporter to cellular physiology and disease.

Specific Focus on 5-(N-Methyl-N-propyl)amiloride (MPA) as a Research Probe

Among the numerous amiloride analogues, 5-(N-Methyl-N-propyl)amiloride (MPA) has emerged as a particularly valuable research probe. ontosight.ainih.gov MPA is a derivative of amiloride in which the 5-amino group has been substituted with both a methyl and a propyl group. ebi.ac.uk This specific modification significantly enhances its inhibitory potency towards the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is a key regulator of intracellular pH. researchgate.netresearchgate.net

MPA's heightened affinity for the Na+/H+ exchanger makes it a more selective tool compared to its parent compound, amiloride. nih.gov This increased specificity allows researchers to investigate the role of the Na+/H+ exchanger in various cellular processes with greater precision. ualberta.ca For example, MPA has been instrumental in studies aimed at understanding the mechanisms of intracellular pH recovery after an acid load and in isolating fibroblast variants that overexpress the Na+/H+ antiporter. nih.govnih.gov As a potent and selective inhibitor, MPA continues to be a critical tool for dissecting the intricate functions of the Na+/H+ exchanger in both normal physiology and in pathological conditions. researchgate.net

Detailed Research Findings

Extensive research has been conducted to characterize the inhibitory effects of MPA and other amiloride analogues on various ion transporters. The following table summarizes key findings from these studies, highlighting the differential potencies of these compounds.

| Compound | Target Transporter | IC50 / Ki Value | Research Context | Reference |

| 5-(N-Methyl-N-propyl)amiloride (MPA) | Na+/H+ Exchanger (NHE1) | Ki = 0.2 µM | Potent NHE inhibitor with anti-apoptotic properties. | |

| 5-(N-Methyl-N-propyl)amiloride (MPA) | Na+/H+ Antiporter | LD50 = 0.3 µM | Used to isolate fibroblast variants overexpressing the Na+/H+ antiporter. | nih.gov |

| 5-(N-Methyl-N-propyl)amiloride (MPA) | Na+/H+ Antiporter | K0.5 shifted from 5 X 10(-8) to 1.5 X 10(-6) M in resistant cells | Characterization of altered Na+/H+ antiporter in mutant cell lines. | nih.gov |

| Amiloride | Na+/H+ Exchanger (NHE1) | IC50 = 3 µM | Baseline for comparison of analogue potency. | ualberta.ca |

| 5-(N,N-Dimethyl)amiloride (DMA) | Na+/H+ Exchanger | More potent than amiloride | Comparison of inhibitory effects on proton extrusion in hippocampal slices. | nih.gov |

| 5-(N,N-Hexamethylene)amiloride (HMA) | Na+/H+ Exchanger | More potent than amiloride | Comparison of inhibitory effects on proton extrusion in hippocampal slices. | nih.gov |

| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Na+/H+ Exchanger | More potent than amiloride | Comparison of inhibitory effects on proton extrusion in hippocampal slices. | nih.gov |

| Benzamil (B1198395) | Na+/H+ Exchanger | Less potent than 5-N substituted analogues | Comparison of inhibitory effects on proton extrusion in hippocampal slices. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN7O/c1-3-4-18(2)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h3-4H2,1-2H3,(H2,12,16)(H4,13,14,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJJAWCPAZTZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921628 | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-75-3 | |

| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(methylpropylamino)-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N-Methyl-N-propyl)amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Amiloride Derivatives for Academic Investigation

General Synthetic Strategies for Amiloride (B1667095) Analogues

The synthesis of amiloride analogues generally involves a multi-step process centered around the construction and derivatization of the pyrazine (B50134) core. A common strategy begins with a suitably substituted pyrazine ester, such as methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. tandfonline.com This intermediate serves as a versatile scaffold for introducing diversity at various positions of the pyrazine ring.

The key step in forming the final amiloride analogue is the reaction of the pyrazine ester with a guanidine (B92328) base. tandfonline.com The guanidine base itself is typically prepared by treating guanidine hydrochloride with a strong base like sodium methoxide. tandfonline.com The subsequent reaction involves refluxing the pyrazine ester with the guanidine base in an appropriate solvent, such as anhydrous methanol. tandfonline.com This reaction leads to the formation of the characteristic acylguanidine moiety of the amiloride structure.

Alternative and more environmentally friendly methods are also being explored. For instance, greener synthesis approaches for pyrazinamide (B1679903) derivatives, which share the pyrazine core, have been developed using enzymatic catalysis, which could potentially be adapted for amiloride analogues. rsc.org Synthetic routes have been designed to allow for combinatorial diversification at both the C5 and C6 positions of the pyrazine ring, enabling the creation of extensive libraries of amiloride derivatives for screening purposes. nih.gov

Targeted Chemical Modifications at the Pyrazine Ring C5 Position

The C5 position of the amiloride pyrazine ring is a critical site for chemical modification, as substituents at this position can significantly influence the compound's biological activity. nih.govnih.gov Research has shown that modifications to the 5-amino group can lead to analogues with greatly enhanced potency for specific targets. nih.gov

The introduction of N-alkyl chains at the 5-amino group is a common strategy to modulate the properties of amiloride. The compound 5-(N-Methyl-N-propyl)amiloride, a derivative where the 5-amino group is substituted with both a methyl and a propyl group, exemplifies this approach. ontosight.aiebi.ac.uk The synthesis of such C5-derivatives can be achieved through a concise two-step pathway. nih.gov

The general principle involves the substitution of the 5-amino group with various alkyl or alkenyl groups. nih.gov This strategy has been successfully employed to create a range of N-substituted analogues for structure-activity relationship (SAR) studies. For instance, derivatives like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) have been synthesized and studied extensively. tandfonline.com The addition of lipophilic substituents at the C5 position has been a particularly fruitful area of investigation. biorxiv.org

The length and branching of the alkyl chains at the C5 position have a profound impact on the biological activity of the resulting analogues. Structure-activity relationship studies have revealed that increasing the lipophilicity at this position through the addition of alkyl groups can enhance cytotoxic potency against cancer cells. biorxiv.org

For example, the introduction of a hexamethylene group at the C5 position in 5-(N,N-hexamethylene)amiloride (HMA) has been shown to increase cytotoxic potency. biorxiv.org The table below, derived from studies on breast cancer cell lines, illustrates how different lipophilic substituents at the C5 position influence cytotoxic efficacy, indicated by EC50 values.

| Compound | C5-Substituent | EC50 (MDA-MB-231) µM | EC50 (MCF-7) µM | EC50 (SUM159) µM |

| Amiloride | -NH₂ | >200 | >200 | >200 |

| HMA | -N(CH₂)₆ | 28.3 | 24.3 | 29.8 |

| LLC1 | -NH(CH₂)₆NH₂ | 18.2 | 16.3 | 20.2 |

| LLC2 | -NH(CH₂)₃NH₂ | 63.7 | 56.5 | 73.1 |

| LLC4 | -NH(CH₂)₂NH(CH₂)₂OH | 150.1 | 145.2 | >200 |

| LLC5 | -NH(CH₂)₂Ph | 38.2 | 34.1 | 42.5 |

| LLC6 | -NHCH₂-furanyl | 108.2 | 101.3 | 120.4 |

| LLC7 | -NHCH₂-thiophenyl | 98.4 | 92.1 | 105.7 |

| LLC8 | -NH-cHex | 105.7 | 99.8 | 115.3 |

| LLC9 | -NHCH₂-cHex | 65.3 | 60.1 | 75.8 |

Data adapted from a study on breast cancer cells. biorxiv.org

Furthermore, research into the inhibition of mitochondrial respiratory complex I has shown that while wide modifications of the 5-amino group were explored, none were more potent than 5-(N-ethyl-N-isopropyl)amiloride (EIPA), suggesting that the specific branching and size of the alkyl groups are finely tuned for certain biological targets. tandfonline.com In the context of RNA binding, reducing the flexibility and the number of sp³ hybridized carbons at the C5 position has been found to increase binding affinity to HIV-1 TAR RNA. rsc.org

Influence of Substituents at the Pyrazine Ring C6 Position

While modifications at the C5 position often lead to dramatic changes in activity, substituents at the C6 position also play a significant, albeit generally less drastic, role in modulating the properties of amiloride analogues. nih.govnih.gov The nature of the substituent at C6 primarily influences the duration of the molecule's interaction with its target. nih.gov

Studies on the blockade of epithelial sodium channels (ENaC) have shown that halo-substitutions at the C6 position affect the off-rate constant of the inhibitor. nih.gov The electronegativity of the substituent at this position appears to be a key factor, with more electronegative substituents leading to a longer duration of binding. nih.gov For example, the off-rate constant increases in the order of Cl < Br < I < F < H. nih.gov

The 5-amino group can electronically influence the C6 position, stabilizing the binding of the C6-ligand by increasing its electron density. nih.gov This highlights the interplay between the C5 and C6 positions. Consequently, combinatorial modifications at both C5 and C6 have been utilized to fine-tune the affinity and selectivity of amiloride derivatives for specific targets, such as RNA structures. nih.govresearchgate.net

Modifications of the Guanidinium (B1211019) Moiety and their Effects on Derivatization

The guanidinium moiety of amiloride is widely considered essential for its primary biological activities. nih.gov This group is protonated at physiological pH, carrying a positive charge that is crucial for its interaction with many of its targets. biorxiv.orgnih.gov As a result, modifications to this part of the molecule are often detrimental to its activity.

For many targets, such as the Na+/H+ exchanger, an unsubstituted guanidino group is critical, and any substitution leads to a significant loss of inhibitory potency. nih.gov The spatial orientation of the charged amino group within the guanidinium moiety is also important; alterations that change this orientation can diminish activity. nih.gov Furthermore, the deletion of one of the guanidinium's amino groups has been shown to cause a substantial decrease in cytotoxic function. biorxiv.org

However, in some specific contexts, modifications to the guanidinium group have yielded analogues with improved properties. For instance, hydrophobic substitutions at the terminal nitrogen of the guanidinium moiety resulted in compounds with nearly 100-fold greater inhibitory potency against the Na+/Ca2+ exchanger. pnas.org Additionally, replacing the acylguanidine with other basic groups like amidine or amidoxime (B1450833) has been explored, though this can significantly alter the compound's inhibitory profile and specificity. nih.gov These findings indicate that while the integrity of the guanidinium group is generally crucial, targeted modifications can be a viable strategy for developing analogues with novel activities.

Structure Activity Relationships Sar in Amiloride Analogues with Emphasis on 5 N Methyl N Propyl Amiloride

Influence of N-Alkyl Substituents at the C5 Position on Inhibitory Potency and Selectivity

The substitution of the 5-amino group on the pyrazine (B50134) ring of amiloride (B1667095) with various alkyl groups has been a key strategy in developing analogues with enhanced potency and selectivity. In general, replacing the hydrogen atoms of the 5-amino group with alkyl substituents leads to compounds that are significantly more potent than amiloride in inhibiting targets like the Na+/H+ exchanger and the Na+/K+-ATPase. nih.govnih.gov

Research indicates that substitution with alkyl or alkenyl groups can produce compounds up to 140 times more potent than amiloride at the Na+/H+ exchanger. nih.gov This increase in potency is largely attributed to the enhanced hydrophobicity of the molecule, which facilitates interaction with the binding site on the target protein. The nature of these alkyl substituents—their size, length, and branching—plays a crucial role in determining the degree of inhibitory activity.

Correlating Alkyl Chain Features with Target Binding Affinity (e.g., for Na+/K+-ATPase)

The relationship between the features of the C5 N-alkyl substituents and binding affinity is particularly evident in the inhibition of Na+/K+-ATPase. Amiloride itself is a weak inhibitor of this enzyme, with a low affinity (Ki > 200 µM). nih.gov However, the introduction of short alkyl chains at the C5 position dramatically enhances the binding affinity. nih.gov

For instance, 5-(N-ethyl-N-isopropyl)amiloride (EIPA) shows a significantly increased affinity with a Ki of approximately 10 µM. nih.gov This demonstrates that the size and branching of the alkyl groups are critical for effective binding. The increased potency is also observed in other analogues such as 5-(N-methyl-N-isobutyl)amiloride (MIBA). nih.gov The data suggests that a hydrophobic pocket exists within the binding site of Na+/K+-ATPase that can accommodate these alkyl groups, leading to a more stable drug-receptor complex. While specific binding data for 5-(N-Methyl-N-propyl)amiloride is not detailed in the cited literature, its structural similarity to other potent C5-dialkyl analogues suggests it would also exhibit significantly higher affinity for Na+/K+-ATPase compared to the parent amiloride compound.

| Compound | C5-Substituent | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| Amiloride | -NH₂ | > 200 µM | nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | -N(CH₂CH₃)(CH(CH₃)₂) | ~ 10 µM | nih.gov |

Contributions of the Pyrazine Ring and Guanidinium (B1211019) Moiety to Pharmacological Profiles

The pharmacological activity of amiloride and its analogues is not solely dependent on the C5 substituents; the core pyrazine ring and the guanidinium moiety are fundamental to their function. nih.govresearchgate.net

The pyrazine ring serves as the central scaffold for the molecule. semanticscholar.org Modifications to this ring, particularly at position 6, have significant consequences for activity. The presence of a halogen, such as chlorine, at the C6 position is important for high-affinity binding. Removing this halogen can result in a six-fold decrease in affinity for targets like Na+/K+-ATPase. nih.gov Molecular electrostatic potential (MEP) analyses have shown that a stable blocking complex with ion channels is formed when there is a deep, localized minimum in the electrostatic potential near the 6-position of the pyrazine ring. nih.gov The stability of this complex is directly related to the depth of that minimum. nih.gov

The guanidinium moiety is also essential for the biological activity of these compounds. nih.gov This group is positively charged at physiological pH, and this charge is critical for the initial interaction with the negatively charged regions of the ion transport site. researchgate.net Any structural modifications to the guanidinium group that alter the spatial orientation of the positive charge typically result in a significant loss of inhibitory activity. researchgate.net Studies have shown that substitution on the guanidino group leads to almost inactive molecules, highlighting its indispensable role. nih.gov

Identification and Characterization of Amiloride Analogue Binding Sites on Target Proteins

Identifying the specific binding sites of amiloride analogues on their target proteins is crucial for understanding their mechanism of action and for designing more selective inhibitors. For the Na+/H+ exchanger isoform 1 (NHE1), a key target of many amiloride analogues including 5-(N-Methyl-N-propyl)amiloride, the binding site is located within the transmembrane (TM) domains of the protein. nih.gov

These domains form a pocket that accommodates the amiloride molecule. The interaction is thought to involve hydrophobic interactions between the pyrazine ring and its substituents and specific amino acid residues within this pocket.

Mapping Binding Domains on NHE Isoforms

Significant progress has been made in mapping the amiloride binding domain on NHE isoforms. Studies have implicated residues in the fourth and ninth putative transmembrane domains (TM IV and TM IX) as being critical for amiloride binding. nih.gov While the specific amino acid tracts "FFLF" and "VFFLYLLPPI" are noted as important structural motifs in such transmembrane domains, direct mapping has more precisely identified key individual amino acid residues.

For NHE1, residues such as Phenylalanine-165 (Phe-165) and Phenylalanine-167 (Phe-167) within TM IV have been identified as crucial components of the binding site. nih.govpnas.org These aromatic residues likely form hydrophobic interactions with the pyrazine ring of the amiloride molecule.

Insights from Mutagenesis Studies on Analogue Resistance

Mutagenesis studies have been instrumental in confirming the location of the amiloride binding site and understanding the molecular basis of drug resistance. By systematically changing specific amino acids in the NHE1 protein, researchers can observe the impact on the binding and inhibitory activity of amiloride analogues.

A key finding from these studies is that a single point mutation, changing Phenylalanine-167 to Leucine (Phe-167→Leu) in the fourth transmembrane segment of NHE1, confers significant resistance to 5-(N-Methyl-N-propyl)amiloride (referred to as MPA in the study). nih.govpnas.org This single amino acid substitution was found to increase the inhibitory constant (Ki) for the analogue by 30-fold. nih.govpnas.org Another mutation at the adjacent residue, Phenylalanine-165 to Tyrosine (Phe-165→Tyr), increased the Ki for amiloride by 40-fold. nih.gov These findings strongly indicate that this region of TM IV is a critical domain that controls amiloride binding. nih.gov The development of resistance through such specific mutations provides powerful evidence for the direct interaction between the amiloride analogue and this particular region of the target protein.

Advanced Methodologies for Characterizing 5 N Methyl N Propyl Amiloride in Research

Radioligand Binding Assays for Binding Site Density and Protein Activity

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as MPA, and its receptor, typically the Na+/H+ exchanger (NHE). nih.gov These assays utilize a radiolabeled form of a ligand to measure its binding to tissues, cells, or cell membranes. nih.gov

In the context of characterizing MPA, these assays can determine key parameters like the equilibrium dissociation constant (KD), which indicates the affinity of MPA for the NHE, and the maximum binding capacity (Bmax), which reflects the density of the exchanger in a given sample. nih.gov Competition binding assays, where unlabeled MPA competes with a radiolabeled ligand for binding to the NHE, are particularly useful for determining the affinity and selectivity of MPA for different NHE isoforms. nih.gov Kinetic assays can further delineate the rates of association and dissociation of MPA from its binding site. nih.gov

For instance, studies have utilized radiolabeled amiloride (B1667095) analogs to characterize the binding sites on various NHE isoforms. By performing saturation and competition binding experiments with compounds like MPA, researchers can generate data to understand the structure-activity relationships of amiloride analogs.

Table 1: Hypothetical Radioligand Binding Assay Data for MPA

| Parameter | Description | Value |

| KD | Equilibrium dissociation constant, a measure of binding affinity. | Varies by NHE isoform |

| Bmax | Maximum number of binding sites, indicating protein density. | Tissue/cell line dependent |

| IC50 | Concentration of MPA causing 50% inhibition of radioligand binding. | Isoform-specific |

| Ki | Inhibition constant, derived from IC50, reflecting binding affinity. | Calculated from IC50 |

This table represents the types of data generated from radioligand binding assays, not specific experimental results.

Cell Line Models for Ion Transport Studies

Cell line models are indispensable for studying the effects of MPA on ion transport in a controlled environment. These models allow for the functional characterization of specific NHE isoforms and the investigation of the cellular consequences of their inhibition by MPA.

NHE-deficient cell lines, such as the PS120 fibroblast cell line, are a powerful tool for studying the activity of specific NHE isoforms in isolation. These cells lack endogenous Na+/H+ exchange activity, providing a "clean" background for the expression of a single, desired NHE isoform. pnas.org By transfecting PS120 cells with the cDNA for a particular NHE isoform, researchers can create a cellular system where the observed Na+/H+ exchange activity is solely attributable to the expressed isoform. pnas.org This allows for a precise determination of the inhibitory potency of MPA on that specific isoform without confounding effects from other NHEs. These cells can be used to generate dose-response curves for the inhibition of 22Na+ influx by MPA, allowing for the calculation of IC50 values. pnas.org

In addition to NHE-deficient lines, other cell lines can be stably transfected to overexpress a specific NHE isoform. mcgill.ca This approach is particularly useful for comparing the pharmacological profiles of different NHE isoforms side-by-side in the same cellular context. mcgill.ca For example, Chinese hamster ovary (CHO) cells (AP-1) have been used to stably express rat NHE-1 and NHE-3. mcgill.ca Such models have been instrumental in demonstrating that NHE-1 exhibits a higher sensitivity to amiloride and its derivatives, including MPA, compared to NHE-3. mcgill.ca These stably transfected cell lines allow for detailed pharmacological analyses, revealing differences in the rank order of potency for various inhibitors and kinetic properties between isoforms. mcgill.ca

Table 2: Comparison of MPA Activity in Different Cell Line Models

| Cell Line Model | Key Feature | Application in MPA Research |

| PS120 (NHE-Deficient) | Lacks endogenous NHE activity. | Precise determination of MPA's IC50 for a single, exogenously expressed NHE isoform. pnas.org |

| Stably Transfected CHO | Overexpresses a specific NHE isoform. | Comparative analysis of MPA's potency and selectivity across different NHE isoforms. mcgill.ca |

| Caco-2 | Human small intestinal epithelial cells. | Studying the effects of MPA on both apical and basolateral NHE isoforms in a polarized cell model. nih.gov |

Electrophysiological Techniques for Ion Channel Characterization

Electrophysiological techniques are essential for directly measuring the flow of ions across cell membranes and understanding how ion channels and transporters function. nih.govnih.gov While NHEs are electroneutral, their activity is coupled to the function of various ion channels, and electrophysiological methods can be used to assess the downstream consequences of NHE inhibition by MPA.

Intracellular pH Measurement Techniques (e.g., Fluorescent Probes, Cytosensor Microphysiometer)

The primary function of the Na+/H+ exchanger is the regulation of intracellular pH (pHi). springernature.com Therefore, techniques that measure pHi are critical for assessing the functional activity of NHEs and the efficacy of their inhibitors like MPA.

Fluorescent probes are widely used for real-time monitoring of pHi in living cells. nih.govnih.gov pH-sensitive fluorescent dyes, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), exhibit changes in their fluorescence properties in response to alterations in pH. researchgate.net By loading cells with these dyes and using fluorescence microscopy or spectroscopy, researchers can quantify the rate of pHi recovery following an acid load, a process that is largely mediated by NHEs in many cell types. researchgate.nettaylorfrancis.com The inhibitory effect of MPA can be quantified by its ability to slow or block this pHi recovery.

The Cytosensor Microphysiometer is another technology that can be used to assess NHE activity by measuring the rate of proton extrusion from cells. This instrument detects small changes in extracellular pH, providing an indirect measure of NHE activity and its inhibition by compounds like MPA.

Table 3: Overview of Intracellular pH Measurement Techniques

| Technique | Principle | Application in MPA Research |

| Fluorescent Probes (e.g., BCECF) | pH-sensitive dyes that change fluorescence intensity or wavelength with pH. nih.govresearchgate.net | Quantifying the inhibition of acid extrusion and pHi recovery by MPA in single cells or cell populations. |

| Cytosensor Microphysiometer | Detects changes in extracellular pH resulting from cellular metabolic activity and proton extrusion. | High-throughput screening of compounds for their ability to inhibit NHE-mediated proton extrusion. |

Molecular Biology Approaches (e.g., cDNA Deletion Mutants, Chimeric Protein Construction)

Molecular biology techniques are fundamental for dissecting the structure-function relationships of NHEs and identifying the specific domains and amino acid residues that are critical for their activity and interaction with inhibitors like MPA.

The creation of cDNA deletion mutants allows researchers to systematically remove portions of the NHE protein to determine their role in ion transport, regulation, or inhibitor binding. nih.gov For example, deletions in the C-terminal cytoplasmic domain of NHE1 have been used to study its regulation by intracellular signaling pathways.

Chimeric protein construction involves swapping domains between different NHE isoforms that exhibit different sensitivities to MPA. nih.gov By creating chimeras of a sensitive and a resistant isoform, researchers can pinpoint the specific region of the protein that confers sensitivity to MPA. This approach has been instrumental in identifying the transmembrane domains as the primary site of interaction for amiloride and its analogs. pnas.org For instance, a point mutation in the fourth putative transmembrane segment of NHE1 has been shown to dramatically decrease the affinity for MPA. pnas.org

These molecular manipulations, combined with the functional assays described above, provide a powerful approach to understanding the molecular basis of MPA's inhibitory action.

Emerging Research Perspectives and Future Directions for Amiloride Analogues, Including 5 N Methyl N Propyl Amiloride

Development of Novel Amiloride (B1667095) Analogues with Enhanced Target Selectivity

The development of novel amiloride analogues is largely driven by the goal of enhancing selectivity for specific biological targets. The parent molecule, amiloride, is known to interact with several ion transport proteins, most notably the epithelial sodium channel (ENaC). However, its clinical utility for other purposes is often limited by this primary activity. nih.gov Medicinal chemistry efforts have focused on systematically modifying the amiloride structure to shift its affinity towards other targets while reducing ENaC inhibition.

Structure-activity relationship (SAR) studies have been pivotal in this endeavor. nih.gov Modifications at the 5- and 6-positions of the pyrazine (B50134) ring have proven particularly effective in modulating target selectivity. nih.govmdpi.com For instance, substitutions on the 5-position amino group, such as the N-methyl-N-propyl group, are known to significantly decrease ENaC activity while often enhancing inhibitory potency at other targets like the Na+/H+ exchanger isoform-1 (NHE1). mdpi.comresearchgate.net This principle allows for the creation of tool compounds that can probe the function of specific targets without the confounding effects of broad-spectrum channel blockade.

Research has demonstrated that increasing the lipophilicity and hydrophobicity of the 5-position substituent can lead to enhanced cytotoxicity in cancer cell lines, indicating a shift in the mechanism of action away from simple ion channel inhibition. nih.gov Similarly, the addition of bulky aryl groups at the 6-position has led to analogues with potent, nanomolar-level inhibition of the urokinase-type plasminogen activator (uPA) and high selectivity over other serine proteases. nih.govmdpi.com These strategic modifications provide a rational basis for designing analogues with tailored pharmacological profiles.

| Modification Position | Type of Substituent | Effect on ENaC Activity | Effect on Other Targets (e.g., NHE1, uPA) | Reference |

|---|---|---|---|---|

| 5-amino group | N-alkylation (e.g., N-methyl-N-propyl) | Decreased | Increased Potency for NHE1 | mdpi.comresearchgate.net |

| 5-amino group | Bulky hydrophobic groups (e.g., hexamethylene) | Decreased | Increased Potency for NHEs, Enhanced Antifungal/Anticancer Activity | researchgate.net |

| 6-position | (Het)aryl groups (e.g., pyrimidine, benzofuranyl) | No Activity | Greatly Increased Potency and Selectivity for uPA | nih.govnih.govmdpi.com |

| 2-position side chain | Hydrophobic chain elongations (e.g., benzamil) | Increased | Stabilizes blocking complex at ENaC | nih.gov |

Exploration of New Biological Targets and Pathways Beyond Established Mechanisms

While amiloride's effects on ENaC and NHEs are well-documented, a significant thrust of current research is the identification of entirely new biological targets for its analogues. This exploration has revealed that the amiloride scaffold can interact with a diverse range of proteins, opening up new avenues for therapeutic development.

One of the most prominent alternative targets is the urokinase-type plasminogen activator (uPA), a serine protease heavily implicated in cancer cell invasion and metastasis. nih.govmonash.edu Screening of amiloride libraries has identified compounds with high potency and selectivity for uPA, suggesting a role for these analogues as anti-metastatic agents. nih.govnih.govmdpi.com

Beyond uPA, research has uncovered other novel targets. For example, a high-throughput screen of a prescription drug library identified amiloride as an inhibitor of the Organic Cation Transporter 3 (OCT3). nih.gov Furthermore, specially synthesized amiloride analogues have been shown to allosterically modulate the alpha 2-adrenergic receptor, a G protein-coupled receptor, without affecting Na+/H+ exchange. nih.gov These findings underscore that the biological activity of amiloride derivatives is not restricted to ion transporters and that the scaffold possesses a broader polypharmacological potential.

Integration with High-Throughput Screening and Computational Chemistry for Drug Discovery

Modern drug discovery relies heavily on the integration of advanced technologies to accelerate the identification and optimization of lead compounds. The development of amiloride analogues has benefited significantly from these approaches.

High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds against specific biological targets. mdpi.comagilent.com Researchers have utilized HTS to co-screen libraries of 5- and 6-substituted amilorides against both uPA and NHE1 simultaneously. nih.govmonash.edu This parallel screening approach is highly efficient for identifying compounds with desired activity profiles, including dual-target inhibitors and highly selective single-target agents. nih.govmonash.edu The development of HTS assays using fluorescent probes in cell lines expressing a target of interest, such as OCT3, has been instrumental in identifying novel interactions for existing drugs like amiloride. nih.gov

Computational chemistry and computer-aided drug design (CADD) provide powerful tools for understanding molecular interactions and predicting the properties of novel compounds. frontiersin.orgtaylorandfrancis.com Techniques like Density Functional Theory (DFT) have been used to investigate the structural and reactive properties of the amiloride molecule itself. ues.rs.ba These computational methods can help rationalize observed structure-activity relationships and guide the synthesis of new analogues with improved potency or selectivity, thereby reducing the time and cost associated with traditional trial-and-error synthesis. taylorandfrancis.comox.ac.uk

Investigation of Cross-Reactivity and Polypharmacology of Amiloride Analogues

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized aspect of drug action. Amiloride and its derivatives are a clear example of this phenomenon. nih.gov The parent compound itself has a range of effects, and its analogues often exhibit complex patterns of cross-reactivity.

The deliberate screening for dual-activity compounds, such as those that inhibit both uPA and NHE1, is an application of polypharmacology. nih.govmonash.edu Such compounds may offer synergistic therapeutic benefits in complex diseases like cancer, where multiple pathways are dysregulated. Understanding the full spectrum of an analogue's activity is critical. This is often achieved by profiling lead compounds against panels of related proteins. For instance, potent uPA inhibitors derived from amiloride have been screened against other trypsin-like serine proteases to confirm their selectivity and map their cross-reactivity profile. nih.gov The extensive list of drug-drug interactions for amiloride also points to a broad range of biological interactions that may be shared or modified in its analogues. drugbank.com

Potential Repurposing of Amiloride Analogues in Novel Disease Contexts

The discovery of new biological targets and a deeper understanding of the polypharmacology of amiloride analogues have opened up significant opportunities for drug repurposing. By modulating targets beyond ENaC, these compounds are being investigated in a variety of disease contexts far removed from hypertension or edema.

The most significant area of repurposing is in oncology. The roles of NHE1 in regulating intracellular pH and uPA in mediating cell invasion make them attractive targets in cancer therapy. nih.govnih.gov Studies have shown that lipophilic amiloride derivatives can efficiently kill chemoresistant breast cancer cells, highlighting their potential in treating aggressive cancers. nih.gov The development of potent uPA-inhibiting analogues is specifically aimed at creating novel anti-metastatic drugs. nih.gov

Other potential applications are also being explored. The ability of amiloride to block ENaC has led to research into its use in cystic fibrosis to hydrate (B1144303) airway surfaces. nih.gov There is also evidence for its utility in managing lithium-induced polyuria and as an add-on therapy for nephrotic syndrome. nih.gov As research continues to uncover new targets and activities, the potential for repurposing amiloride analogues in diverse and novel disease contexts is likely to expand.

Q & A

Q. What are the primary mechanisms of action of 5-(N-Methyl-N-propyl)amiloride in cellular studies?

5-(N-Methyl-N-propyl)amiloride, like other amiloride derivatives, primarily acts as a Na+/H+ exchanger (NHE) inhibitor, disrupting transmembrane ion gradients and intracellular pH regulation . However, studies on related derivatives (e.g., 5-(N-ethyl-N-isopropyl)amiloride [EIPA], 5-(N,N-hexamethylene)amiloride [HMA]) reveal additional mechanisms:

- ER Ca²⁺ depletion : At higher concentrations, it induces apoptosis by depleting endoplasmic reticulum (ER) Ca²⁺ stores, independent of NHE inhibition. This effect mimics SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) inhibitors like thapsigargin .

- Non-selective ion transporter effects : It may inhibit Na+/Ca²⁺ exchangers, Na⁺ pumps, and Ca²⁺ pumps, requiring careful experimental controls to isolate specific pathways .

Methodological Note: Use Ca²⁺-sensitive fluorescent probes (e.g., D1ER for ER Ca²⁺, YC3.6 for cytosolic Ca²⁺) to quantify dynamic changes .

Q. How should researchers design experiments to account for off-target effects when using 5-(N-Methyl-N-propyl)amiloride as an NHE inhibitor?

- Control with selective inhibitors : Compare results with NHE1-specific inhibitors (e.g., HOE 694) to distinguish NHE-dependent vs. NHE-independent effects .

- Dose-response profiling : Establish concentration thresholds where NHE inhibition (lower µM range) diverges from cytotoxic ER Ca²⁺ depletion (higher µM range) .

- Ion gradient monitoring : Pair with pH-sensitive dyes (e.g., BCECF-AM) to confirm NHE inhibition efficacy and rule out compensatory ion transport .

Q. What are the recommended methodologies for quantifying the inhibitory effects of 5-(N-Methyl-N-propyl)amiloride on Na+/H+ exchangers (NHEs)?

- Fluorometric assays : Measure intracellular pH recovery after acid load (e.g., NH₄Cl prepulse) in the presence of the compound .

- Patch-clamp electrophysiology : Use automated systems to screen ASIC1 current inhibition, with amiloride as a reference (Ki ~1.7 µM) .

- Competitive binding assays : For antiviral studies, assess inhibition of viral RNA polymerase (e.g., CVB3 3Dpol) by competing with NTPs/Mg²⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions between NHE inhibition-dependent and -independent apoptotic effects of 5-(N-Methyl-N-propyl)amiloride?

- Mechanistic dissection : Use CRISPR/Cas9 NHE1-knockout cells to isolate ER Ca²⁺-mediated apoptosis. In wild-type cells, compare apoptosis induction with HOE 694 (NHE-specific) vs. thapsigargin (SERCA inhibitor) .

- Time-resolved Ca²⁺ imaging : Track ER Ca²⁺ depletion kinetics (e.g., using D1ER) to differentiate acute SERCA-like effects from slower NHE-mediated pH changes .

Key Finding: ER Ca²⁺ depletion correlates with transcriptional upregulation of ER stress markers (GADD153, GADD34), independent of NHE1 activity .

Q. What experimental approaches are effective in distinguishing the antiviral activity of 5-(N-Methyl-N-propyl)amiloride from its cytotoxic effects in CVB3 studies?

- Resistant viral mutants : Generate CVB3 with polymerase mutations (e.g., 3Dpol D299N or K372E) to confirm target specificity. Resistant strains show reduced sensitivity to amiloride derivatives .

- Cytotoxicity thresholds : Perform parallel assays for viral replication (qRT-PCR) and cell viability (MTT/WST-1) across a concentration gradient. Antiviral EC₅₀ should be significantly lower than cytotoxic CC₅₀ .

- Structural docking : Use molecular modeling (e.g., AutoDock Vina) to validate binding to viral polymerase NTP/Mg²⁺ sites, as demonstrated for EIPA in CVB3 3Dpol .

Q. What structural insights from molecular docking studies inform the optimization of 5-(N-Methyl-N-propyl)amiloride derivatives for target specificity?

- Binding site analysis : Docking simulations reveal that amiloride derivatives occupy overlapping sites with NTPs and Mg²⁺ in viral polymerases. Substituents at the 5-N position (e.g., methyl, ethyl) modulate steric hindrance and binding affinity .

- Selectivity engineering : Derivatives with bulkier 5-N substituents (e.g., hexamethylene in HMA) enhance ASIC1 inhibition but reduce NHE selectivity. Balance hydrophobicity and charge to minimize off-target ion transporter effects .

Case Study: 6-iodo-amiloride (Ki = 0.088 µM for ASIC1) demonstrates how halogenation improves potency, suggesting similar strategies for optimizing 5-(N-Methyl-N-propyl)amiloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.